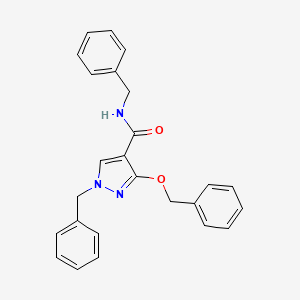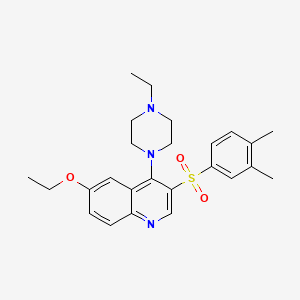
2-IMINO-1-(2-MORPHOLIN-4-YL-ETHYL)-10-OXO-1,10-DIHYDRO-2H-1,9,10A-TRIAZA-+
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-IMINO-1-(2-MORPHOLIN-4-YL-ETHYL)-10-OXO-1,10-DIHYDRO-2H-1,9,10A-TRIAZA-+ is a complex heterocyclic compound. This compound is part of the pyrido[2,3-d]pyrimidine family, which is known for its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrimidine ring fused with a pyridine ring, and it features functional groups such as an imino group, a morpholinoethyl group, and a cyanide group.
Vorbereitungsmethoden
The synthesis of 2-IMINO-1-(2-MORPHOLIN-4-YL-ETHYL)-10-OXO-1,10-DIHYDRO-2H-1,9,10A-TRIAZA-+ typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions with methanol sodium (MeONa) in butanol (BuOH). This reaction leads to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-IMINO-1-(2-MORPHOLIN-4-YL-ETHYL)-10-OXO-1,10-DIHYDRO-2H-1,9,10A-TRIAZA-+ undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), potentially converting imino groups to amines.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups.
Wissenschaftliche Forschungsanwendungen
2-IMINO-1-(2-MORPHOLIN-4-YL-ETHYL)-10-OXO-1,10-DIHYDRO-2H-1,9,10A-TRIAZA-+ has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-IMINO-1-(2-MORPHOLIN-4-YL-ETHYL)-10-OXO-1,10-DIHYDRO-2H-1,9,10A-TRIAZA-+ involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins and thereby inhibiting cell cycle progression . This leads to cell cycle arrest and apoptosis in cancer cells. The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-IMINO-1-(2-MORPHOLIN-4-YL-ETHYL)-10-OXO-1,10-DIHYDRO-2H-1,9,10A-TRIAZA-+ include:
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidines: These derivatives are also known for their CDK inhibitory activity and are used in cancer research.
Pyrimidino[4,5-d][1,3]oxazines: These compounds are synthesized from similar precursors and have applications in medicinal chemistry.
The uniqueness of 2-IMINO-1-(2-MORPHOLIN-4-YL-ETHYL)-10-OXO-1,10-DIHYDRO-2H-1,9,10A-TRIAZA-+ lies in its specific functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.
Eigenschaften
IUPAC Name |
6-imino-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2/c19-12-13-11-14-17(21-15-3-1-2-4-23(15)18(14)25)24(16(13)20)6-5-22-7-9-26-10-8-22/h1-4,11,20H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DARLKQDSBGRZFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C3=C(C=C(C2=N)C#N)C(=O)N4C=CC=CC4=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide](/img/structure/B2708871.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-methoxybenzamido)benzofuran-2-carboxamide](/img/structure/B2708873.png)
![8-(3-Chlorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2708876.png)
![4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-2-phenyl-1,3-thiazole](/img/structure/B2708877.png)








